molecular formula C6H10NaO8 B148026 Trisodium citrate dihydrate CAS No. 6132-04-3

Trisodium citrate dihydrate

Cat. No. B148026
Key on ui cas rn: 6132-04-3
M. Wt: 233.13 g/mol
InChI Key: OAGSFHDUINSAMQ-UHFFFAOYSA-N
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Patent
US05466846

Procedure details

In a suitable beaker 315.2 g of sodium citrate dihydrate was dissolved in 598.4 g of distilled water and a clear solution was obtained. This solution of sodium citrate can also be obtained by mixing sodium hydroxide solution with citric acid solution or citric acid solids with sodium hydroxide solution or by mixing sodium hydroxide solids with citric acid solution.
Name
sodium citrate dihydrate
Quantity
315.2 g
Type
reactant
Reaction Step One
Name
Quantity
598.4 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Na+:16].[Na+].[Na+]>O>[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Na+:16].[Na+:16].[Na+:16] |f:0.1.2.3.4.5,7.8.9.10|

Inputs

Step One
Name
sodium citrate dihydrate
Quantity
315.2 g
Type
reactant
Smiles
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
598.4 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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